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Understanding Collman's Reagent and its Derivatives

Collman's Reagent, or disodium tetracarbonylferrate (Naz[Fe(CO)4]), is an oxygen-sensitive, colorless
organoiron compound. It is typically used as a solvate with solvents like tetrahydrofuran (THF) or dioxane

[1]. Its structure features a tetrahedral iron center [1].

The table below summarizes its key properties:

Property Description

Chemical Formula CaFeNaz20a4 [1]

Molar Mass 213.87 g/mol [1]

Appearance Colorless solid [1]

Solubility Soluble in THF, DMF, dioxane [1]

Main Hazard Pyrophoric [1]

Primary Use Reagent in organometallic and organic synthesis [1]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s12542717?utm_src=pdf-body
https://www.smolecule.com/products/s12542717?utm_src=pdf-interest
https://www.smolecule.com/products/s12542717?utm_src=pdf-body
https://www.smolecule.com/products/s12542717?utm_src=pdf-body
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://en.wikipedia.org/wiki/Disodium_tetracarbonylferrate
https://www.smolecule.com/products/s12542717?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Synthesis and Key Derivatives

Collman's Reagent is synthesized by reducing iron pentacarbonyl with sodium amalgam or sodium

naphthalenide [1]: Fe(CO)s + 2 Na — Naz[Fe(CO)4] + CO

Its reactivity allows the formation of key derivatives, which are crucial for further NMR characterization.

The general workflow for its synthesis and initial derivatization can be visualized as follows:
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Diagram: Synthesis and initial derivatization pathway of Collman's Reagent. The yellow node represents the

core reagent, while the green nodes are characterized derivatives.

These alkyl and acyl complexes are key intermediates for producing final organic products like aldehydes,

carboxylic acids, and ketones [1].

Experimental Protocol for NMR Characterization

Based on general organometallic chemistry practices and the properties of Collman's Reagent, here is a

recommended protocol for handling and characterizing its derivatives. Special care is needed due to the

reagent's air sensitivity.
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Diagram: Key steps for the NMR sample preparation and data acquisition of air-sensitive Collman's

Reagent derivatives.

e Sample Preparation (Critical): All manipulations must be performed under an inert atmosphere
(e.g., nitrogen or argon) using a glove box or Schlenk line techniques [1]. Use dry, deuterated
solvents that are degassed. Standard choices include THF-ds or benzene-ds. The NMR tube must be
sealed to prevent exposure to air and moisture.
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* NMR Data Acquisition:

o Standard *H and 3C NMR spectra should be acquired.

o For 3C NMR, pay close attention to the low-frequency (downfield) region between 180 and 250
ppm for signals from the carbonyl (CO) ligands [2]. The number and shift of these signals
provide information on the symmetry and electronic environment of the iron center.

o Analyze the characteristic shifts of the organic ligands (R) attached to the iron center. The table
below provides general guidance on expected *H NMR chemical shifts for common organic
groups [2].

Expected NMR Chemical Shifts for Organic Ligands

The table below summarizes typical 'H NMR chemical shifts for protons in organic ligands that may be

attached to the iron complex [2]. These are general ranges for reference.

Proton Environment Example Typical & (ppm)
Alkyl (sp® C-H) -CHs, -CHa- 09-17

Allylic (C=C-CHs) ~1.6-2.2
Protons on C attached to O -O-CHza- 3.3-40
Alkenyl (sp? C-H) H2C=CH- 46-59
Aromatic CeHs 6.0-85
Aldehydic R-(C=0)-H 9.0-10.0

Aiding Characterization with Other Techniques and
Reagents

Given the limited direct NMR data on Collman's Reagent derivatives, here are other useful approaches:

¢ Infrared (IR) Spectroscopy: This is a highly valuable and often complementary technique. The
carbonyl (C=0) stretching frequencies of metal carbonyl complexes are highly diagnostic. They
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provide key insights into the geometry and electron density at the metal center, which can help
interpret NMR data [1] [3].

e Chiral NMR Shift Reagents: If you are working with chiral derivatives, using chiral lanthanide shift
reagents (e.g., Eu(facam)s) can help determine enantiomeric purity. These reagents cause differential
chemical shifts for the two enantiomers in the NMR spectrum, allowing for their distinction [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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